1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 4. The 1-position is occupied by a 4-fluorophenyl group, the 5-position by a pyridin-4-yl ring, and the 4-position by a carboxamide moiety linked to a 2-methoxyphenylmethyl group. The fluorophenyl and pyridinyl groups may enhance π-π stacking interactions, while the methoxy group could influence solubility and metabolic stability.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-19-5-3-2-4-16(19)14-25-22(29)20-21(15-10-12-24-13-11-15)28(27-26-20)18-8-6-17(23)7-9-18/h2-13H,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTRWZNYSVCQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common approach is the use of click chemistry, specifically the Huisgen cycloaddition reaction, to form the triazole ring This reaction involves the coupling of an azide and an alkyne in the presence of a copper catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that 1,2,3-triazoles exhibit significant anticancer properties. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines. Studies have shown that derivatives of triazoles can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. For instance, compounds containing the triazole moiety have demonstrated activity against breast cancer and leukemia cell lines, showing promising IC50 values that suggest potential for further development into therapeutic agents .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Triazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties. In particular, studies have highlighted their effectiveness against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens. The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance antimicrobial potency .
Neuroprotective Effects
Emerging research suggests that certain triazole derivatives may exhibit neuroprotective effects. These compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Agrochemicals
The triazole scaffold is widely utilized in agrochemical formulations due to its fungicidal properties. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural fungicides. Studies have shown that triazole-based compounds can effectively control various plant pathogens, thereby enhancing crop yield and quality .
Development of Functional Materials
Triazoles are being explored for their potential use in material science, particularly in the development of polymers and nanomaterials. Their unique chemical properties allow for the synthesis of materials with tailored functionalities, such as enhanced thermal stability and electrical conductivity. Research is ongoing into using these compounds as building blocks for creating advanced materials with applications in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The triazole ring and the fluorophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound’s 1,2,3-triazole core distinguishes it from pyrazole (), oxazole (), and thiadiazole () analogs. Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may influence pharmacokinetics compared to other heterocycles.
- The 2-methoxyphenylmethyl carboxamide offers a balance of lipophilicity and polarity compared to bulkier ethoxyphenyl () or simpler fluorophenyl () substituents.
Physicochemical Properties
- Molecular Weight : The target compound (C22H19FN6O2; MW = 426.43 g/mol) is lighter than the ethoxyphenyl-oxazole analog (C24H21FN6O3; MW = 480.47 g/mol) but heavier than the pyrazole derivative (C10H8FN5O; MW = 249.21 g/mol) . Lower molecular weight may enhance bioavailability.
Biological Activity
The compound 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1207013-47-5) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, as well as its structure-activity relationship (SAR).
Chemical Structure
The compound features a triazole ring fused with a carboxamide group and substituted with various aromatic moieties. Its molecular formula is with a molecular weight of 365.38 g/mol. The presence of the 4-fluorophenyl and 2-methoxyphenyl groups is critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds found that those with specific substitutions on the triazole ring showed enhanced activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-donating groups on the phenyl ring displayed lower minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| T1 | S. aureus | 0.125 |
| T2 | E. coli | 0.250 |
| T3 | Pseudomonas aeruginosa | 0.500 |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. The compound has been shown to inhibit cancer cell proliferation in various in vitro assays. For example, it demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), with IC50 values indicating significant potency .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-alpha. In vivo studies have indicated that this compound can reduce inflammation in rodent models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural components. The following factors have been identified as crucial for enhancing activity:
- Aromatic Substituents : Electron-donating groups on the phenyl rings improve interaction with biological targets.
- Triazole Ring Modifications : Substituents at the N-position of the triazole ring can significantly alter potency.
- Carboxamide Group : The presence of this functional group enhances solubility and bioavailability.
Case Studies
- In Vitro Evaluation : A series of analogs were synthesized and evaluated for their antibacterial activity against a panel of pathogens, revealing that specific modifications led to increased efficacy compared to standard antibiotics .
- In Vivo Studies : In animal models, the compound exhibited significant anti-inflammatory effects, reducing paw swelling in arthritis-induced rats by over 50% compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
